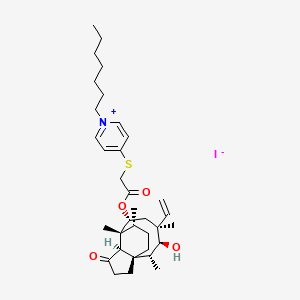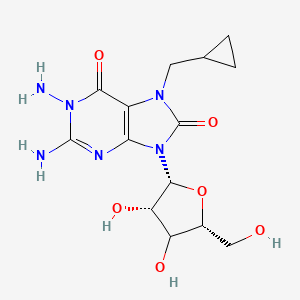
1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is a synthetic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine typically involves multiple steps, including the formation of the nucleoside base and its subsequent glycosylation with a sugar moiety. Common reaction conditions may include the use of protecting groups, catalysts, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential antiviral or anticancer properties.
Industry: Use in the synthesis of pharmaceuticals or other high-value chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral nucleoside analog.
Ganciclovir: Another antiviral compound with similar structure.
Ribavirin: A broad-spectrum antiviral agent.
Uniqueness
1-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine may offer unique properties, such as enhanced stability, improved bioavailability, or specific activity against certain pathogens or cancer cells, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H20N6O6 |
|---|---|
Molecular Weight |
368.35 g/mol |
IUPAC Name |
1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione |
InChI |
InChI=1S/C14H20N6O6/c15-13-17-10-7(11(24)20(13)16)18(3-5-1-2-5)14(25)19(10)12-9(23)8(22)6(4-21)26-12/h5-6,8-9,12,21-23H,1-4,16H2,(H2,15,17)/t6-,8?,9+,12-/m1/s1 |
InChI Key |
OZAGTHXNXYRYQP-WURNFRPNSA-N |
Isomeric SMILES |
C1CC1CN2C3=C(N=C(N(C3=O)N)N)N(C2=O)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
C1CC1CN2C3=C(N=C(N(C3=O)N)N)N(C2=O)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



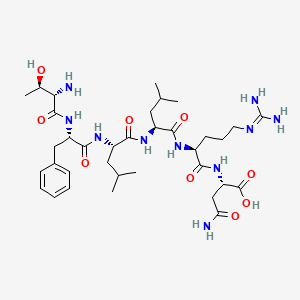
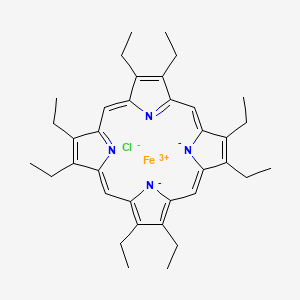
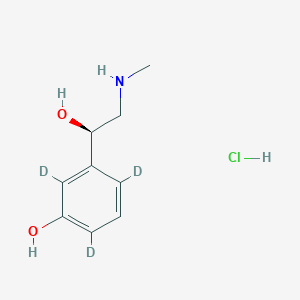
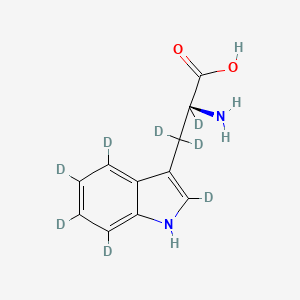
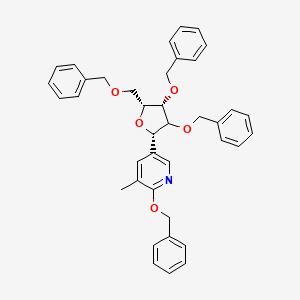
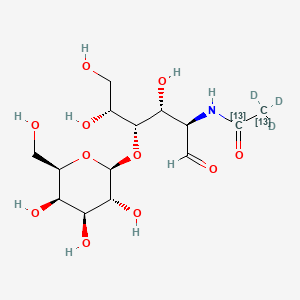

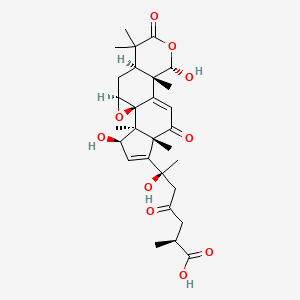
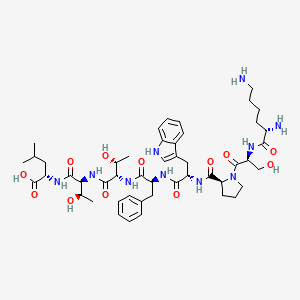

![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
